![molecular formula C22H22N2O5S B2635203 9-Ethoxy-2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866807-97-8](/img/structure/B2635203.png)
9-Ethoxy-2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Molecular Structure Analysis
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules .Chemical Reactions Analysis
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .Scientific Research Applications
Synthesis and Structural Characterization :
- The synthesis and crystal structures of novel 3,4,5- trimethoxyphenyl derivatives, including compounds with similar structures to the one , were analyzed, revealing detailed molecular structures obtained through single-crystal X-ray diffraction. This study highlights the potential for creating unique chemical structures with specific properties (Miranda et al., 2006).
- Another study focused on the facile synthesis and heteroannulation of pyrido[2,3-d]pyrimidine and related heterocyclic systems, which is relevant for understanding the chemical synthesis pathways of similar compounds (Mahmoud et al., 2009).
Potential Applications in Antimicrobial and Anticancer Therapies :
- A study on the synthesis of Pyrimidino derivatives indicated their potent antimicrobial activities. This suggests that compounds with similar structures could potentially be explored for their antimicrobial properties (Chauhan et al., 2017).
- Novel 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their potential as classical and nonclassical antifolate inhibitors of dihydrofolate reductases. This research provides insights into the potential use of similar compounds in anticancer treatments (Gangjee et al., 1995).
Applications in Heterocyclic Synthesis :
- The compound's framework is similar to that of thioxopyrimidines used in heterocyclic synthesis. One study explored the synthesis of triazoles and triazepine derivatives with a pyrimido[3,2:4,5]thieno[2,3-d]pyrimidine skeleton, suggesting potential applications in creating new heterocyclic compounds (Ho & Chou, 2013).
Other Potential Applications :
- The structure and characteristics of similar compounds have been explored for their potential use in various fields, including organic chemistry and pharmaceutical research. These studies provide a foundation for understanding how compounds like 9-Ethoxy-2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione could be synthesized and potentially applied in diverse scientific areas.
Future Directions
properties
IUPAC Name |
9-ethoxy-2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-5-28-15-8-6-7-12-9-14-21(29-18(12)15)23-20(24-22(14)30)13-10-16(25-2)19(27-4)17(11-13)26-3/h6-8,10-11H,5,9H2,1-4H3,(H,23,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSRJHPPMHFTFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethoxy-2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
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